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Compound of Interest

Compound Name: E129

Cat. No.: B15611244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used for the analysis of Allura Red AC (FD&C Red No. 40), a widely used synthetic azo dye in

the food, pharmaceutical, and cosmetic industries. This document details the principles,

experimental protocols, and data interpretation for Ultraviolet-Visible (UV-Vis)

Spectrophotometry, Fluorescence Spectroscopy, Fourier-Transform Infrared (FTIR)

Spectroscopy, Raman Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-

MS/MS).

Physicochemical Properties of Allura Red AC
Allura Red AC is a dark red, water-soluble powder or granule.[1][2] It is slightly soluble in

ethanol.[1][2] The molecular formula of its disodium salt is C₁₈H₁₄N₂Na₂O₈S₂.[1][2]

Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a cornerstone technique for the quantitative analysis of Allura Red

AC, leveraging its strong absorption of light in the visible region. The analysis is based on the

Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the

concentration of the analyte and the path length of the light beam through the solution.
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Parameter Value Solvent/Conditions Reference(s)

λmax (Wavelength of

Maximum

Absorbance)

~504 nm Water (pH 7) [1][2]

~505 nm
Aqueous solution (pH

2-12)
[1]

~501 nm Water

Molar Absorptivity (ε) 3.1 x 10⁴ L mol⁻¹ cm⁻¹
Aqueous solution (pH

2-12)
[1]

E 1% 1cm 540 Water (pH 7) [1][2]

Experimental Protocol: Quantitative Analysis of Allura
Red AC in an Aqueous Solution
This protocol outlines the steps to determine the concentration of Allura Red AC in a clear

aqueous sample.

1. Materials and Equipment:

UV-Vis Spectrophotometer
Quartz cuvettes (1 cm path length)
Allura Red AC analytical standard
Volumetric flasks and pipettes
Distilled or deionized water

2. Preparation of Stock and Standard Solutions:

Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Allura Red AC standard and
dissolve it in a 100 mL volumetric flask with distilled water.
Working Standards: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15, 20 mg/L) by
diluting the stock solution with distilled water in volumetric flasks.

3. Determination of λmax:
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Turn on the spectrophotometer and allow it to warm up.
Use one of the standard solutions (e.g., 10 mg/L) to scan the absorbance from
approximately 400 nm to 600 nm.
The wavelength at which the highest absorbance is recorded is the λmax.

4. Generation of a Calibration Curve:

Set the spectrophotometer to the determined λmax.
Use distilled water as a blank to zero the absorbance.
Measure the absorbance of each standard solution, starting from the lowest concentration.
Rinse the cuvette with the next standard before measuring.
Plot a graph of absorbance (y-axis) versus concentration (x-axis). The resulting plot should
be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the
coefficient of determination (R²), which should be close to 1.

5. Measurement of Unknown Sample:

Measure the absorbance of the unknown Allura Red AC solution at λmax. If the absorbance
is above the range of the calibration curve, dilute the sample with a known volume of distilled
water until the absorbance falls within the range.
Use the calibration curve equation to calculate the concentration of Allura Red AC in the
(diluted) sample.
If the sample was diluted, multiply the calculated concentration by the dilution factor to
determine the concentration in the original sample.

Workflow for UV-Vis Analysis of Allura Red AC
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Caption: General workflow for quantitative analysis of Allura Red AC using UV-Vis

spectrophotometry.

Fluorescence Spectroscopy
The fluorescence of Allura Red AC is highly dependent on its environment, particularly the

viscosity. In low-viscosity solvents like water, its fluorescence is weak. However, as the

viscosity of the medium increases, the quantum yield of fluorescence also increases. This

property can be exploited for analysis. A more recent and highly sensitive method involves the

quenching of fluorescence of nitrogen-doped carbon quantum dots (N@CQDs) by Allura Red

AC.

Quantitative Data Summary (Fluorescence Quenching
Method)
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Parameter Value Conditions Reference(s)

Excitation Wavelength

(λex)
350 nm pH 3.2

Emission Wavelength

(λem)
445 nm pH 3.2

Linear Range 0.07 - 10.0 µg/mL -

Quantum Yield of

N@CQDs
36.60% -

Experimental Protocol: Quantification by Fluorescence
Quenching
This protocol describes a method for the sensitive quantification of Allura Red AC in beverages

using nitrogen-doped carbon quantum dots (N@CQDs) as a fluorescent probe.

1. Materials and Equipment:

Fluorescence Spectrophotometer
Nitrogen-doped carbon quantum dots (N@CQDs) solution (2 mg/mL)
Allura Red AC standard solutions
Britton-Robinson (BR) buffer (pH 3.2)
Volumetric flasks and pipettes
Ultrapure water

2. Sample Preparation:

Prepare a series of Allura Red AC standard solutions of varying concentrations.
For beverage samples, appropriate dilution with ultrapure water may be necessary.

3. Measurement Procedure:

In a 5 mL volumetric flask, mix a known volume of the Allura Red AC standard or sample
solution with 1.0 mL of the N@CQDs solution.
Add 1.0 mL of BR buffer (pH 3.2).
Dilute to the mark with ultrapure water and mix well.
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Allow the solution to stand for 5 minutes.
Set the excitation wavelength of the fluorescence spectrophotometer to 350 nm and the
emission wavelength to 445 nm.
Measure the fluorescence intensity of the solutions.

4. Data Analysis:

A decrease in the fluorescence intensity of the N@CQDs will be observed in the presence of
Allura Red AC.
Plot the quenching efficiency ((F₀ - F) / F₀, where F₀ is the fluorescence of the blank and F is
the fluorescence of the sample) against the concentration of Allura Red AC to generate a
calibration curve.
Determine the concentration of Allura Red AC in the unknown sample from the calibration
curve.

Signaling Pathway for Fluorescence Quenching

N@CQDs (Fluorescent)

Ion-Pair Complex (Non-Fluorescent)

Interaction at pH 3.2

Allura Red AC

Fluorescence Quenching

Click to download full resolution via product page

Caption: Interaction between N@CQDs and Allura Red AC leading to fluorescence quenching.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the qualitative identification of Allura Red AC by

identifying its characteristic functional groups. The infrared spectrum provides a unique

molecular fingerprint of the compound.
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Experimental Protocol: FTIR Analysis of Solid Allura Red
AC
1. Materials and Equipment:

FTIR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
Allura Red AC solid sample
Spatula and cleaning solvents (e.g., isopropanol)

2. Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
Record a background spectrum of the clean, empty ATR crystal.
Place a small amount of the solid Allura Red AC powder onto the ATR crystal to ensure full
coverage.

3. Data Acquisition:

Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
The number of scans can be adjusted to improve the signal-to-noise ratio (e.g., 32 or 64
scans).

4. Spectral Interpretation:

The resulting spectrum will show absorption bands corresponding to the vibrational
frequencies of the functional groups present in the Allura Red AC molecule. Key functional
groups include:
O-H (hydroxyl group)
C-H (aromatic and aliphatic)
N=N (azo group)
S=O (sulfonate groups)
C=C (aromatic rings)
C-O (ether group)
Compare the obtained spectrum with a reference spectrum of Allura Red AC for positive
identification.

Characteristic FTIR Vibrational Bands of Allura Red AC
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While a detailed, officially published table of all vibrational assignments for Allura Red AC is not

readily available, the following table lists the expected characteristic absorption regions for its

main functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3400 - 3200 O-H stretching Hydroxyl

3100 - 3000 C-H stretching Aromatic

2950 - 2850 C-H stretching Aliphatic (CH₃)

1650 - 1550 N=N stretching Azo

1600 - 1450 C=C stretching Aromatic Ring

1250 - 1000 S=O stretching Sulfonate (SO₃⁻)

1250 - 1000 C-O stretching Ether

Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR and is

particularly useful for identifying the non-polar bonds in a molecule. The azo (-N=N-) bond in

Allura Red AC, for instance, often gives a strong Raman signal.

Experimental Protocol: Raman Analysis of Solid Allura
Red AC
1. Materials and Equipment:

Raman Spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
Microscope for sample focusing
Allura Red AC solid sample
Glass microscope slide

2. Sample Preparation:

Place a small amount of the solid Allura Red AC powder on a clean glass microscope slide.
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3. Data Acquisition:

Place the slide on the microscope stage and focus on the sample.
Select the laser excitation wavelength and power. A lower power setting should be used
initially to avoid sample degradation.
Acquire the Raman spectrum over a typical range of 200 to 1800 cm⁻¹. The acquisition time
and number of accumulations can be adjusted to optimize the signal-to-noise ratio.

4. Spectral Interpretation:

The Raman spectrum will show peaks corresponding to the vibrational modes of the
molecule. Key features to look for include:
A strong band associated with the N=N stretching of the azo group.
Bands corresponding to the aromatic ring vibrations.
Vibrations of the sulfonate and other functional groups.
Comparison with a reference Raman spectrum of Allura Red AC is the most reliable method
for identification.

Characteristic Raman Shifts for Allura Red AC
Similar to FTIR, a complete, assigned Raman spectrum is not readily available in the literature.

However, the following are expected characteristic Raman shifts based on the structure of

Allura Red AC.

Raman Shift (cm⁻¹) Vibrational Mode Functional Group

1600 - 1550 Aromatic C=C stretching Aromatic Rings

1450 - 1350 N=N stretching Azo

1200 - 1000 S=O stretching Sulfonate (SO₃⁻)

Aromatic C-H bending Aromatic Rings

Liquid Chromatography-Mass Spectrometry (LC-
MS/MS)
LC-MS/MS is a powerful technique for the highly selective and sensitive quantification of Allura

Red AC, especially in complex matrices like food and beverages. It is also the method of choice
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for identifying and characterizing degradation products.

Experimental Protocol: LC-MS/MS Quantification of
Allura Red AC in Beverages
This protocol provides a general outline for the analysis of Allura Red AC in a beverage

sample.

1. Materials and Equipment:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Reversed-phase C18 analytical column.
Allura Red AC analytical standard.
Methanol, acetonitrile, ammonium acetate (LC-MS grade).
Ultrapure water.
Syringe filters (0.22 µm).

2. Sample and Standard Preparation:

Stock and Standard Solutions: Prepare a stock solution of Allura Red AC in a suitable
solvent (e.g., methanol/water) and dilute to create a series of calibration standards.
Sample Preparation: For carbonated beverages, degas the sample using an ultrasonic bath.
Dilute the sample with ultrapure water and filter through a 0.22 µm syringe filter prior to
injection.[3][4][5]

3. LC-MS/MS Analysis:

Chromatographic Separation:
Mobile Phase: A common mobile phase consists of a gradient of an aqueous component
(e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
Gradient Elution: A typical gradient might start with a high percentage of the aqueous phase
and ramp up to a high percentage of the organic phase to elute the analyte.
Mass Spectrometric Detection:
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for
Allura Red AC.
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Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion
transitions are monitored. This provides high selectivity and sensitivity.

4. Data Analysis:

Integrate the peak area of the MRM transition for Allura Red AC in both the standards and
the samples.
Construct a calibration curve by plotting the peak area against the concentration of the
standards.
Determine the concentration of Allura Red AC in the samples from the calibration curve.

LC-MS/MS Analysis Workflow
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Caption: A typical workflow for the quantification of Allura Red AC in beverages by LC-MS/MS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b15611244?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a foundational understanding and practical protocols for the spectroscopic

analysis of Allura Red AC. For specific applications, method development and validation are

essential to ensure accurate and reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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